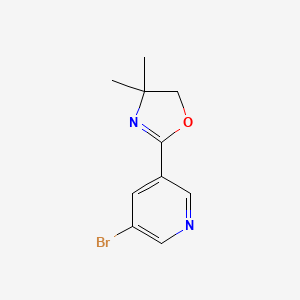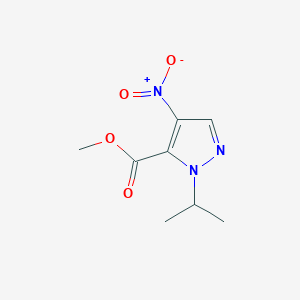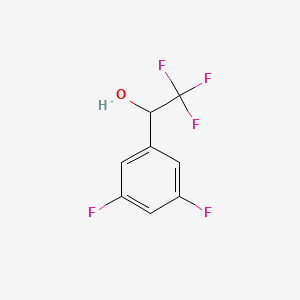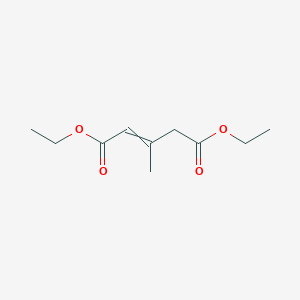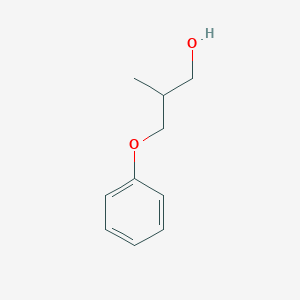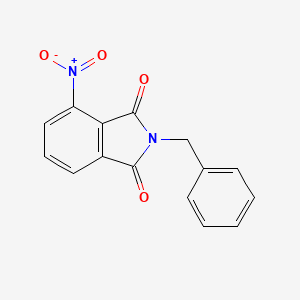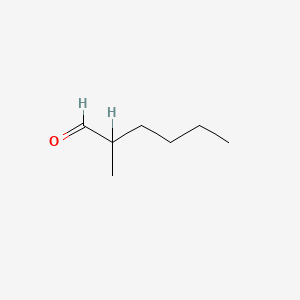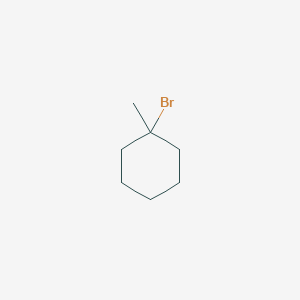
1-Bromo-1-methylcyclohexane
説明
1-Bromo-1-methylcyclohexane is an organic compound with the molecular formula C7H13Br. It is a derivative of cyclohexane, where a bromine atom and a methyl group are attached to the same carbon atom. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-methylcyclohexane can be synthesized through the bromination of 1-methylcyclohexanol using hydrobromic acid (HBr). The reaction typically involves heating 1-methylcyclohexanol with HBr, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods
In industrial settings, this compound is produced through the free-radical bromination of methylcyclohexane. This process involves the reaction of methylcyclohexane with bromine (Br2) in the presence of light and heat, leading to the formation of the desired product .
化学反応の分析
Types of Reactions
1-Bromo-1-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles, this compound can undergo substitution reactions to form different products.
Elimination (E2): When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form 1-methylcyclohexene
特性
IUPAC Name |
1-bromo-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXTQWTJYAQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500578 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-77-1 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-bromo-1-methylcyclohexane influence its reactivity in heterolysis reactions?
A1: The structure of this compound plays a significant role in its reactivity. [] Research has shown that the heterolysis rate of this compound is influenced by its conformational flexibility compared to the more rigid 1-bromo-1-methylcyclopentane. [] Additionally, the nature of the halogen atom (bromine in this case) impacts the activation parameters of heterolysis in different solvents. []
Q2: What is the role of solvent in the heterolysis of this compound?
A2: Solvent effects are crucial in the heterolysis of this compound. Studies have shown that the rate of heterolysis is influenced by the solvent's nucleophilicity. [, ] While the heterolysis rate of tertiary substrates like tert-butyl bromide decreases with increasing solvent nucleophilicity, secondary substrates like this compound show no such dependence. [] This difference arises from the mechanism of heterolysis and the formation of different ion pairs during the reaction. []
Q3: What insights have been gained from correlating solvation effects with the heterolysis rate of this compound?
A3: Correlation analysis of solvation effects has been instrumental in understanding the mechanism of heterolysis of this compound. [, ] These analyses have revealed the impact of solvent properties, such as polarity and polarizability, on the activation parameters of heterolysis. [] Additionally, comparisons with similar compounds like 1-bromo-1-methylcyclopentane and 2-bromo-2-methyladamantane have provided a deeper understanding of the role of substrate structure and solvation in heterolysis reactions. []
Q4: What are the implications of the absence of nucleophilic solvent assistance in the heterolysis of this compound?
A4: The lack of nucleophilic solvent assistance in the heterolysis of this compound suggests that the rate-determining step occurs before the involvement of the solvent in stabilizing the forming carbocation. [] This finding points towards a mechanism where the formation of a solvent-separated ion pair happens after the rate-limiting step. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


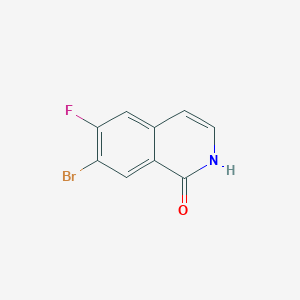
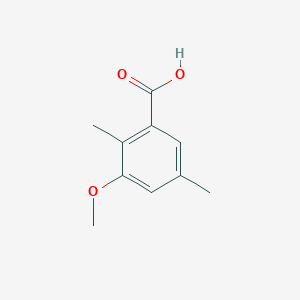
![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3058873.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)

![Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-](/img/structure/B3058877.png)
